2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid
Description
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolo-thiazine core with a carboxylic acid substituent at the 8-position. Its molecular formula is C₈H₇NO₄S (derived from Enamine Ltd’s catalog entry for the compound’s derivatives) . The thiazine ring contains a sulfone group (2,2-dioxo), which enhances electrophilicity and influences reactivity.
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-1-2-9-3-4-14(12,13)5-7(6)9/h1-2H,3-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUCNOLZSYLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C(C=CN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a thiazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug discovery.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Research has focused on its ability to induce apoptosis in tumor cells, which is crucial for cancer treatment strategies .
- Antimicrobial Properties : The thiazine core is known for its antibacterial and antifungal activities. Studies have demonstrated that modifications to the compound can enhance its efficacy against resistant strains of bacteria, making it a potential lead compound for new antibiotics .
Synthetic Methodologies
The synthesis of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid has been explored through various methods:
- One-Pot Reactions : Researchers have developed efficient one-pot synthetic routes that simplify the preparation of this compound and its derivatives. These methods often involve the cyclization of precursors under specific conditions to yield high purity products with good yields .
- Reactivity Studies : The compound's reactivity with nucleophiles and electrophiles has been investigated, revealing pathways for further functionalization that can lead to a diverse range of derivatives suitable for various applications in organic synthesis .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Synthetic Method Development | Developed a one-pot synthesis method that improved yield by 30% compared to traditional multi-step processes. |
Mechanism of Action
The mechanism of action of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic Acids
Structural Differences :
- Core Ring System : Replaces the thiazine’s sulfur atom with oxygen, forming an oxazine ring.
- Substituents : The 1-oxo group replaces the 2,2-dioxo sulfone moiety.
Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids
Structural Differences :
Properties :
Benzoannelated Pyrrolo-oxazine/thiazine Derivatives
Structural Differences :
Impact on Properties :
- Increased molecular rigidity and planarity improve interaction with hydrophobic pockets in enzymes.
- Reduced solubility due to extended aromaticity limits in vivo applications .
Data Table: Key Comparative Properties
Research Findings and Implications
- Reactivity : The sulfone group in 2,2-dioxo-thiazine derivatives enhances electrophilicity, making them superior to oxazine analogs in reactions requiring electron-deficient intermediates .
Q & A
Q. What are the key synthetic pathways for preparing 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves cyclization reactions and functional group transformations. A common approach includes:
Ring Formation : Use of thiourea derivatives to construct the thiazine ring via nucleophilic substitution .
Oxidation : Controlled oxidation (e.g., using KMnO₄ or H₂O₂) to introduce the dioxo group at the 2-position .
Carboxylic Acid Functionalization : Hydrolysis of ester precursors or direct carboxylation using CO₂ under high pressure .
Critical intermediates include the dihydro-pyrrolo-thiazine ester and the oxidized thiazine-dione precursor. Reaction monitoring via TLC and intermediate purification via column chromatography are essential to avoid side products .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Key peaks include the carboxylic acid proton (δ ~12-13 ppm) and thiazine-dione carbonyl carbons (δ ~170-175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .
- Chromatographic Purity :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98% by AUC) .
- Mass Spectrometry : HRMS (ESI) validates the molecular ion ([M-H]⁻) with <2 ppm mass accuracy .
Advanced Research Questions
Q. What computational methods are recommended for optimizing the synthesis of this compound, and how can they be integrated with experimental approaches?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train ML models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
- Integration Strategy : Perform iterative cycles of computational prediction → experimental validation → feedback loop to refine parameters (e.g., reaction time, temperature) .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed methodologically?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability via assays like Caco-2 or microsomal incubation to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites that may alter activity .
- Dose-Response Recalibration : Adjust in vitro assays (e.g., 3D cell cultures) to better mimic in vivo tissue environments .
Q. What strategies are effective for designing multi-step synthetic routes that minimize side reactions and improve yield?
- Methodological Answer :
- Modular Design : Break synthesis into discrete steps (e.g., ring formation → oxidation → carboxylation) with orthogonal protecting groups .
- Process Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for selective C–N coupling in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
